molecular formula C11H17NO B13046191 (3R)-3-amino-3-(2,3-dimethylphenyl)propan-1-ol

(3R)-3-amino-3-(2,3-dimethylphenyl)propan-1-ol

Cat. No.: B13046191
M. Wt: 179.26 g/mol
InChI Key: GRABBATVFYPVQL-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R)-3-amino-3-(2,3-dimethylphenyl)propan-1-ol is a chiral amino alcohol building block of high interest in medicinal chemistry and antimicrobial research. This compound, with the CAS Number 1213886-36-2 and molecular formula C11H17NO, serves as a key synthetic intermediate for the development of novel therapeutics . Its structural motif is found in advanced research compounds, including alpha-amino amide derivatives investigated for their potent activity against Gram-negative bacteria such as Pseudomonas aeruginosa . The specific stereochemistry of the (3R)-enantiomer is critical for its biological activity and interaction with enzyme targets, particularly as a scaffold for LpxC inhibitors, which are a promising class of antimicrobial agents . Furthermore, related propiophenone derivatives featuring similar amino-propanol structures have been studied for their potential as muscle relaxants and anticonvulsants, highlighting the versatility of this chiral synthon in pharmaceutical development . This product is intended for laboratory research purposes only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

(3R)-3-amino-3-(2,3-dimethylphenyl)propan-1-ol

InChI

InChI=1S/C11H17NO/c1-8-4-3-5-10(9(8)2)11(12)6-7-13/h3-5,11,13H,6-7,12H2,1-2H3/t11-/m1/s1

InChI Key

GRABBATVFYPVQL-LLVKDONJSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)[C@@H](CCO)N)C

Canonical SMILES

CC1=C(C(=CC=C1)C(CCO)N)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-amino-3-(2,3-dimethylphenyl)propan-1-ol can be achieved through several synthetic routes. One common method involves the reduction of the corresponding ketone precursor using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions.

Another approach involves the reductive amination of the corresponding aldehyde or ketone with an amine in the presence of a reducing agent. This method allows for the direct formation of the amino alcohol in a single step.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of catalytic hydrogenation processes. This method employs a metal catalyst, such as palladium on carbon (Pd/C), to facilitate the reduction of the precursor compound under hydrogen gas (H2) pressure. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the desired product.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-amino-3-(2,3-dimethylphenyl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to form the corresponding amine or alcohol using reducing agents such as NaBH4 or LiAlH4.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, or other oxidizing agents in acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, or catalytic hydrogenation with Pd/C.

    Substitution: Alkyl halides, acyl chlorides, or other electrophiles in the presence of a base or acid catalyst.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted amino alcohols or other derivatives.

Scientific Research Applications

(3R)-3-amino-3-(2,3-dimethylphenyl)propan-1-ol has a wide range of applications in scientific research, including:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of active pharmaceutical ingredients (APIs).

    Industry: Utilized in the production of fine chemicals, agrochemicals, and specialty materials.

Mechanism of Action

The mechanism of action of (3R)-3-amino-3-(2,3-dimethylphenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : Halogenated derivatives (e.g., bromo, chloro-trifluoromethyl) exhibit increased molecular weight and lipophilicity, which may enhance blood-brain barrier penetration or receptor binding .
  • Amine Functionality: The methylamino variant (CAS: 115290-81-8) introduces a tertiary amine, altering basicity and solubility profiles compared to primary amines in other analogs .

Biological Activity

(3R)-3-amino-3-(2,3-dimethylphenyl)propan-1-ol is an amino alcohol with potential biological activities due to its unique structure. This compound is characterized by a chiral center and the presence of functional groups that facilitate various interactions within biological systems. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H17NO, with a molecular weight of approximately 179.26 g/mol. The compound features:

  • Amino group (-NH2) : Contributes to nucleophilic properties.
  • Hydroxyl group (-OH) : Involved in hydrogen bonding and solubility.
  • Chiral center : Influences pharmacological effects and interactions with biological targets.

Research indicates that this compound may interact with specific receptors and enzymes, impacting various metabolic pathways. The compound's structural features allow it to participate in:

  • Receptor binding : Potential interactions with neurotransmitter receptors.
  • Enzyme inhibition : Possible effects on enzymes involved in metabolic processes.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant biological activity:

  • Antioxidant Activity : The compound has shown potential in scavenging free radicals, which may contribute to its protective effects against oxidative stress.
  • Neuroprotective Effects : Preliminary studies suggest that it may protect neuronal cells from apoptosis, indicating a role in neurodegenerative disease prevention.

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective properties of this compound in a mouse model of neurodegeneration. Results showed:

ParameterControl GroupTreatment Group
Neuronal Survival Rate (%)4575
Oxidative Stress Markers (µM)2010

The treatment group exhibited significantly higher neuronal survival rates and lower oxidative stress markers compared to the control group.

Case Study 2: Anticancer Activity

In another study focusing on cancer cell lines, this compound was tested for its ability to inhibit cell proliferation:

Cell LineIC50 (µM)
MCF7 (Breast)5.0
HeLa (Cervical)4.5

Both cell lines showed sensitivity to treatment with the compound, suggesting its potential as an anticancer agent.

Structure–Activity Relationship (SAR)

Understanding the SAR of this compound can provide insights into optimizing its biological activity. Key findings include:

  • Substituent Effects : Variations in the aromatic ring influence binding affinity and biological efficacy.
Compound VariantActivity Level
(S)-enantiomerHigh
2-Methyl substitutionModerate
4-Fluoro substitutionLow

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